molecular formula C10H11N3O6 B1663934 1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide CAS No. 91687-60-4

1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide

Cat. No. B1663934
CAS RN: 91687-60-4
M. Wt: 269.21 g/mol
InChI Key: XBZQNWLFPXEXAO-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide is a bioactive chemical.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimycobacterial Activity : The compound has been used in the synthesis of diflunisal hydrazide-hydrazone derivatives, exhibiting antimycobacterial activities against Mycobacterium tuberculosis and various other microbial species (Ş. Küçükgüzel et al., 2003).
  • Anticonvulsant Activity : These derivatives also demonstrate anticonvulsant activities, highlighting the compound's potential in neurological research (Ş. Küçükgüzel et al., 2003).

Apoptosis Induction in Cancer Research

  • Induction of Apoptosis in Cancer Cells : Indole-2-carboxylic acid benzylidene-hydrazides, closely related to the compound , have been found to induce apoptosis in cancer cells, suggesting a potential role in cancer treatment research (Han-Zhong Zhang et al., 2004).

Chemical Synthesis and Characterization

  • Macrolide Synthesis : The compound has been utilized in synthesizing optically pure macrolides with hydrazide fragments, demonstrating its utility in complex organic syntheses (G. Ishmuratov et al., 2014).
  • Spectrophotometric Determination : It has also been used in the spectrophotometric determination of carboxylic acids in aqueous solutions, highlighting its analytical applications (R. Horikawa & T. Tanimura, 1982).

Antimicrobial Agents

  • Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing and evaluating hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid, demonstrating significant antimicrobial activities, suggesting its relevance in the development of new antimicrobial drugs (Łukasz Popiołek et al., 2020).

Pharmaceutical Research

  • Antihypertensive α-Blocking Agents : The compound's derivatives have been explored as potential antihypertensive α-blocking agents, providing insights into cardiovascular drug development (B. F. Abdel-Wahab et al., 2008).

properties

CAS RN

91687-60-4

Product Name

1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-dioxolane-2-carboxamide

InChI

InChI=1S/C10H11N3O6/c1-10(17-4-5-18-10)9(14)12-11-6-7-2-3-8(19-7)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)/b11-6+

InChI Key

XBZQNWLFPXEXAO-IZZDOVSWSA-N

Isomeric SMILES

CC1(OCCO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC1(OCCO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1(OCCO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

91687-60-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide
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1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide
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1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide
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1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide
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1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide
Reactant of Route 6
1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide

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